![molecular formula C18H17ClN2O3 B2906405 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide CAS No. 902253-32-1](/img/structure/B2906405.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CPOP is a small molecule that belongs to the oxazole class of compounds and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of pro-inflammatory cytokines, while PDE4 is involved in the degradation of cyclic AMP, a key signaling molecule in the body. By inhibiting the activity of these enzymes, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo. 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide is its ability to inhibit the activity of multiple enzymes involved in inflammation and cancer. This makes it a promising candidate for the development of drugs for the treatment of these conditions. However, one of the limitations of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide. One area of research is the development of more soluble analogs of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide that can be administered in vivo. Another area of research is the investigation of the potential applications of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide-based drugs for clinical use is an important future direction for research in this field.
Conclusion:
In conclusion, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide is a promising compound that has potential applications in the field of drug discovery. Its ability to inhibit the activity of enzymes involved in inflammation and cancer makes it a promising candidate for the development of drugs for the treatment of these conditions. Further research is needed to fully understand the biochemical and physiological effects of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide and to develop more soluble analogs for clinical use.
Synthesemethoden
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide involves the reaction of 5-chloro-2-oxobenzoxazole with 2,5-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,5-dimethylphenyl)propanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11-3-4-12(2)14(9-11)20-17(22)7-8-21-15-10-13(19)5-6-16(15)24-18(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPULSDEONFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)
![N-(4-methylbenzyl)-1-[3-(2-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2906323.png)
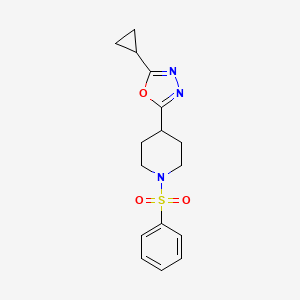
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/no-structure.png)
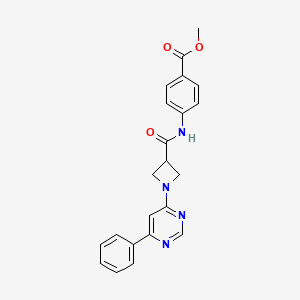
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)


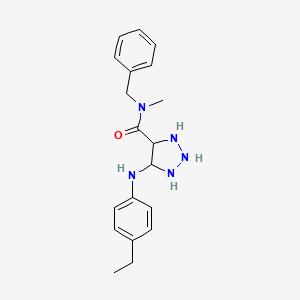
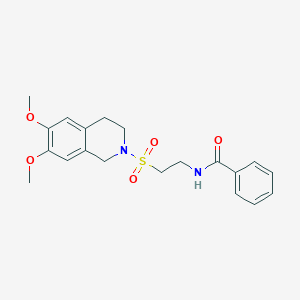
![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)
![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2906341.png)
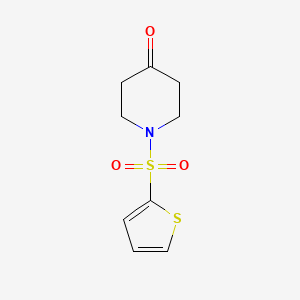
![5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2906344.png)